
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzene with an appropriate ethoxy-octenyl precursor under controlled conditions. The reaction may be catalyzed by specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include ethylmagnesium bromide and titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as column chromatography, ensures the isolation of the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-octanone derivatives, while reduction can produce ethoxy-octane derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The ethoxy and octenyl groups may interact with enzymes or receptors, modulating their activity. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-ethylbenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-chlorobenzene
Uniqueness: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
918540-69-9 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(3-ethoxyoct-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26O/c1-4-6-7-8-17(18-5-2)14-13-16-11-9-15(3)10-12-16/h9-14,17H,4-8H2,1-3H3 |
Clave InChI |
JNVPKZCPWYTPFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1=CC=C(C=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



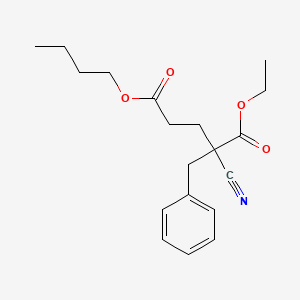

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
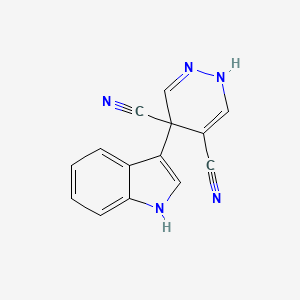
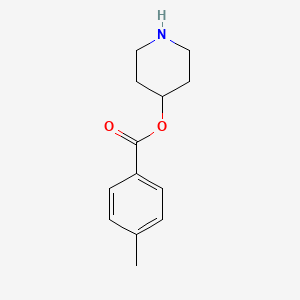

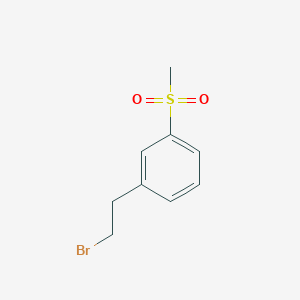
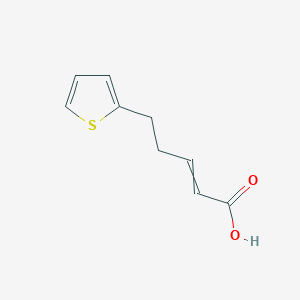
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
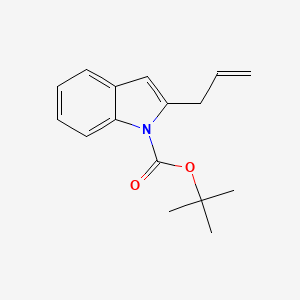
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

